molecular formula C12H12N2O3 B6123057 methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate

methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate

Cat. No. B6123057
M. Wt: 232.23 g/mol
InChI Key: UVFFMVIZVVMXKM-UHFFFAOYSA-N
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Description

Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative that has been synthesized using various methods. Researchers have explored the mechanism of action of this compound and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical and Physiological Effects:
Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of various fungal and bacterial strains. Furthermore, this compound has been shown to exhibit fluorescence in the presence of metal ions, making it a potential tool for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various cellular processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate. One area of research could focus on elucidating the mechanism of action of this compound. Additionally, researchers could explore its potential as a photosensitizer in photodynamic therapy. Furthermore, this compound could be studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, researchers could explore the potential of this compound as a lead compound for the development of new anticancer, antifungal, and antibacterial agents.
In conclusion, methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate is a compound that has potential applications in various fields of scientific research. It has been synthesized using various methods and has been studied for its anticancer, antifungal, and antibacterial properties. Additionally, researchers have explored its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. Despite its potential, the mechanism of action of this compound is not fully understood, which may limit its use in lab experiments. However, there are several future directions for research on this compound, including elucidating its mechanism of action and exploring its potential as a lead compound for the development of new therapeutic agents.

Synthesis Methods

Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate has been synthesized using various methods. One of the most common methods involves the reaction of 3-methylquinoxalin-2-one with chloroacetic acid in the presence of a suitable base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. Researchers have also explored its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

methyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-12(16)14(7-11(15)17-2)10-6-4-3-5-9(10)13-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFMVIZVVMXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate

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